

Potential off-target effects of PD 144418 oxalate at high concentrations

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Compound of Interest

Compound Name: PD 144418 oxalate

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Technical Support Center: PD 144418 Oxalate

This technical support guide addresses potential off-target effects of **PD 144418 oxalate**, particularly when used at high concentrations. It provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of PD 144418 oxalate?

PD 144418 oxalate is a high-affinity, potent, and selective ligand for the sigma-1 (σ 1) receptor. [1][2] The σ 1 receptor is a transmembrane protein primarily located in the endoplasmic reticulum, where it acts as a molecular chaperone involved in regulating a variety of cellular processes.[2]

Q2: How selective is PD 144418 for the σ 1 receptor over the σ 2 receptor?

PD 144418 demonstrates very high selectivity for the $\sigma 1$ receptor. Its binding affinity for $\sigma 1$ is over 17,000-fold higher than for the sigma-2 ($\sigma 2$) receptor.[1] This high degree of selectivity is a key feature of the compound at standard experimental concentrations.

Q3: What are the most likely off-targets when using **PD 144418 oxalate** at high concentrations?

Troubleshooting & Optimization





While highly selective, at concentrations significantly above its Ki for the $\sigma 1$ receptor, PD 144418 may begin to interact with lower-affinity targets. The most probable off-targets include:

- Sigma-2 (σ 2) Receptor: This is the most likely off-target due to its pharmacological similarity to the σ 1 receptor.[1] The σ 2 receptor, now identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells.[3][4][5]
- PGRMC1: Progesterone Receptor Membrane Component 1 (PGRMC1) forms a complex with the σ2 receptor/TMEM97.[5][6] While not the direct binding site, high concentrations of a ligand affecting the σ2 receptor could indirectly influence PGRMC1-mediated functions, such as cytochrome P450 regulation and steroid signaling.[7][8][9]
- The Oxalate Moiety: PD 144418 is supplied as an oxalate salt. At very high concentrations, the oxalate ion itself can exert biological effects, including the induction of oxidative stress and cytotoxicity, particularly in renal cell models.[10][11] This is a non-specific effect of the salt form, not the parent compound.

Q4: My experiment is showing unexpected toxicity or a phenotype inconsistent with $\sigma 1$ receptor modulation. What could be the cause?

If you observe unexpected results, especially at high concentrations, it is crucial to consider off-target effects or issues with the compound itself. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing the issue. The primary causes are often engagement of the $\sigma 2$ receptor or cytotoxicity from the oxalate salt.[1][10]

Q5: How can I experimentally determine if I am observing off-target effects in my system?

Confirming off-target effects requires a series of control experiments and specialized assays. Key strategies include:

- Performing a dose-response curve to see if the unexpected effect is only present at high concentrations.
- Using a structurally different σ1 receptor ligand as a control to see if it recapitulates the primary effect without causing the unexpected phenotype.



- Testing the effect of an equimolar concentration of a simple oxalate salt (e.g., sodium oxalate) to rule out toxicity from the salt form.[10]
- Employing a broad-spectrum receptor profiling service to screen for binding to a wide range of kinases, GPCRs, and ion channels.[12][13]
- Using a Cellular Thermal Shift Assay (CETSA) to directly confirm target engagement in intact cells.

Quantitative Data Summary

Table 1: Binding Affinity and Selectivity of PD 144418

Target	Ki (nM)	Selectivity Ratio (σ2/σ1)
Sigma-1 (σ1) Receptor	0.08[1][2]	>17,000-fold
Sigma-2 (σ2) Receptor	1377[1][2]	1

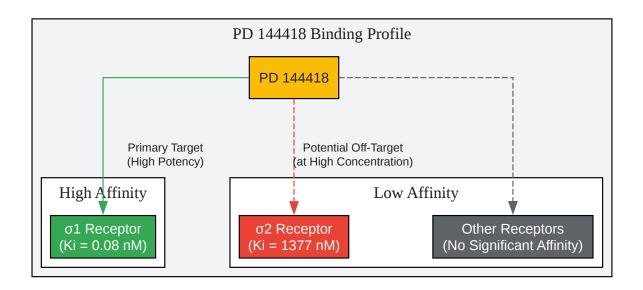
Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Unexpected Cytotoxicity	 Engagement of σ2 receptor, which can regulate cell death. 2. Non-specific toxicity from the oxalate salt at high concentrations. 3. General compound-induced stress. 	1. Lower the concentration of PD 144418. 2. Run a parallel experiment with an equimolar concentration of sodium oxalate. 3. Use a different σ1 ligand as a control.
Phenotype does not match published σ1 receptor functions	1. Engagement of the σ2 receptor or other unknown off-targets. 2. Indirect effects on PGRMC1-related pathways.[6]	1. Use a selective σ2 antagonist to see if the effect is blocked. 2. Perform a receptor profiling screen to identify potential off-targets.[12] 3. Confirm target engagement with CETSA.
Inconsistent results across experiments	1. Compound degradation. 2. Poor solubility at high concentrations leading to precipitation.	 Verify compound purity via HPLC/MS. 2. Ensure complete solubilization in vehicle (e.g., DMSO) before diluting in aqueous media.

Visualizations

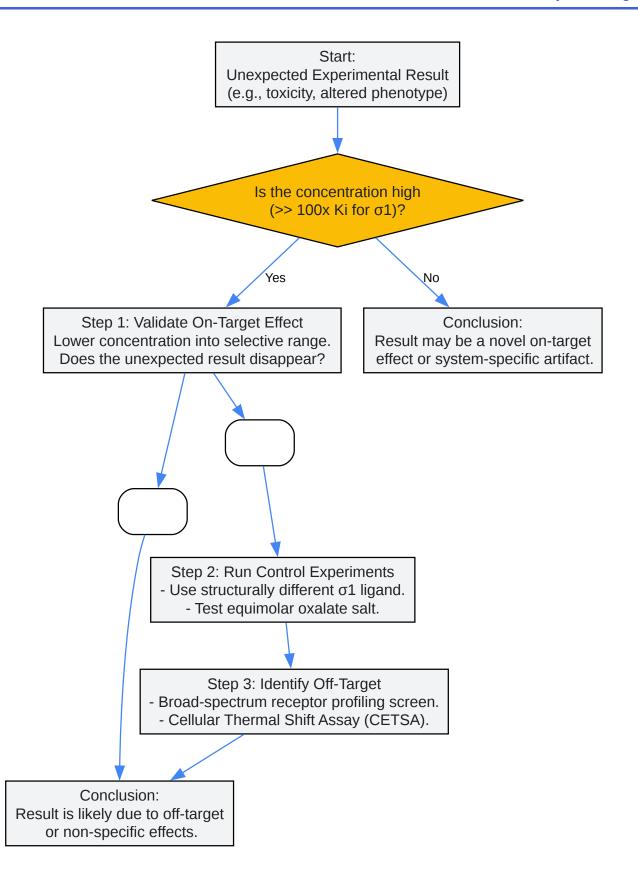




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Caption: Binding profile of PD 144418, showing high affinity for σ 1 and low affinity for σ 2.





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